2-[(benzylamino)methyl]-4,6-dibromophenol
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Overview
Description
2-[(Benzylamino)methyl]-4,6-dibromophenol is a chemical compound with the molecular formula C14H13Br2NO and a molecular weight of 371.07 g/mol . This compound is characterized by the presence of two bromine atoms, a benzylamino group, and a phenol group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4,6-dibromophenol with benzylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of 2-[(benzylamino)methyl]-4,6-dibromophenol may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzylamino)methyl]-4,6-dibromophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce debrominated phenols. Substitution reactions can lead to a variety of benzylamino derivatives .
Scientific Research Applications
2-[(Benzylamino)methyl]-4,6-dibromophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(benzylamino)methyl]-4,6-dibromophenol involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with active sites, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(Amino)methyl]-4,6-dibromophenol: Similar structure but lacks the benzyl group.
2-[(Benzylamino)methyl]-4,6-dichlorophenol: Similar structure but with chlorine atoms instead of bromine.
2-[(Benzylamino)methyl]-4,6-diiodophenol: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2-[(Benzylamino)methyl]-4,6-dibromophenol is unique due to the presence of bromine atoms, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The benzylamino group also provides additional sites for interaction, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-[(benzylamino)methyl]-4,6-dibromophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2NO/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10/h1-7,17-18H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKSHONLJQRSSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=C(C(=CC(=C2)Br)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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